5-氧代-L-脯氨酸-d5

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

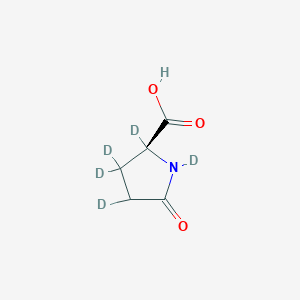

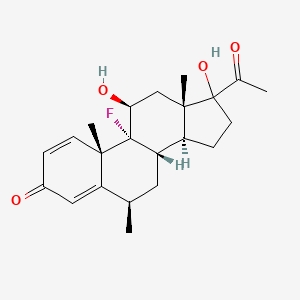

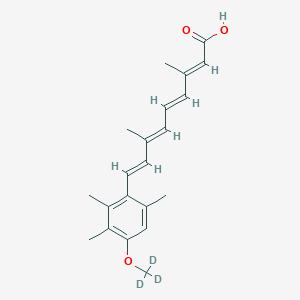

5-Oxo-L-proline-d5, also known as (2S)-1,2,3,3,4-pentadeuterio-5-oxopyrrolidine-2-carboxylic acid, is a stable isotope-labeled compound . It is a derivative of proline, an amino acid that plays a crucial role in protein synthesis and cellular metabolism .

Synthesis Analysis

The synthesis of 5-oxo-L-proline derivatives has been described in various studies . For instance, one study described the synthesis of seventeen new 1,3-diaryl-5-oxo-proline derivatives as endothelin receptor (ETR) ligands .Molecular Structure Analysis

The molecular formula of 5-Oxo-L-proline-d5 is C5H7NO3 . Its molecular weight is 134.14 g/mol . The IUPAC name is (2 S )-1,2,3,3,4-pentadeuterio-5-oxopyrrolidine-2-carboxylic acid .Chemical Reactions Analysis

5-Oxo-L-prolinase catalyzes the stoichiometric cleavage of 5-oxo-L-proline to L-glutamate, coupled to the cleavage of ATP to ADP and Pi .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Oxo-L-proline-d5 include a molecular weight of 134.14 g/mol, XLogP3-AA of -0.8, Hydrogen Bond Donor Count of 2, Hydrogen Bond Acceptor Count of 3, Rotatable Bond Count of 1, Exact Mass of 134.073976815 g/mol, Monoisotopic Mass of 134.073976815 g/mol, Topological Polar Surface Area of 66.4 Ų, Heavy Atom Count of 9, Formal Charge of 0, Complexity of 154, and Isotope Atom Count of 5 .Relevant Papers Several papers have been identified that are relevant to 5-Oxo-L-proline-d5. These include studies on new substrates of 5-oxo-L-prolinase , and a study characterizing 5-oxoproline sensing pathways of Salmonella enterica serovar typhimurium .

科学研究应用

Role in Glutathione Synthesis and Metabolism

5-Oxo-L-proline-d5 plays a crucial role in the synthesis and metabolism of glutathione (GSH), a compound known to protect cells from the cytotoxic effects of chemotherapy and radiation . It is involved in the gamma-glutamyl cycle, which is responsible for the synthesis and metabolism of GSH .

Potential Target for Biochemical Modulation of Glutathione

The enzyme 5-Oxo-L-prolinase (5-OPase), which metabolizes 5-Oxo-L-proline-d5, has been identified as a potential new target for the biochemical modulation of glutathione . This could have implications for both carcinogenesis and therapy .

Role in Cancer Research

Studies have shown that the administration of a 5-oxo-L-proline analogue can preferentially increase the GSH content of normal tissues while paradoxically decreasing it in the tumor, resulting in an enhanced in vivo tumor response to the anticancer drug melphalan . This suggests that 5-Oxo-L-proline-d5 could be used to selectively modulate GSH in normal and tumor tissues .

Role in ATP Cleavage

5-Oxo-L-proline-d5 is involved in the cleavage of ATP to ADP and Pi, a process catalyzed by the enzyme 5-Oxo-L-prolinase . This reaction links the reactions involved in the utilization of glutathione with those leading to its synthesis .

Role in Glutamate Formation

5-Oxo-L-proline-d5 is converted to L-glutamate, coupled with the cleavage of ATP to ADP and Pi, by the enzyme 5-Oxo-L-prolinase . This suggests that 5-Oxo-L-proline-d5 plays a role in the formation of glutamate, an important neurotransmitter in the brain .

Potential Use in Research

5-Oxo-L-proline-d5 is available for research use . Its unique properties and roles in various biochemical processes make it a valuable tool for researchers studying these processes .

作用机制

属性

IUPAC Name |

(2S)-1,2,3,3,4-pentadeuterio-5-oxopyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO3/c7-4-2-1-3(6-4)5(8)9/h3H,1-2H2,(H,6,7)(H,8,9)/t3-/m0/s1/i1D2,2D,3D/hD/t2?,3- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODHCTXKNWHHXJC-MIFBWXGCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1C(=O)N([C@](C1([2H])[2H])([2H])C(=O)O)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-[3-[4-(1,2-Benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanone](/img/structure/B1146036.png)